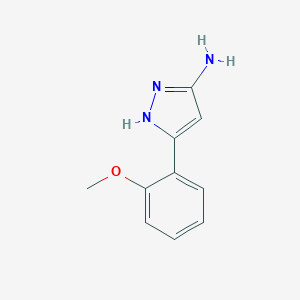

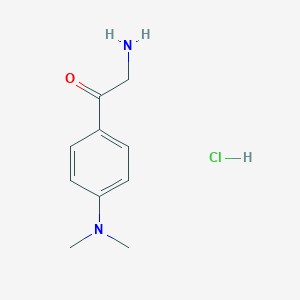

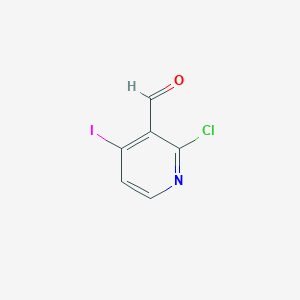

![molecular formula C10H11N3O2 B112001 Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-21-3](/img/structure/B112001.png)

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 158980-21-3 . It has a molecular weight of 205.22 . The compound is solid in physical form .

Molecular Structure Analysis

The linear formula of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is C10H11N3O2 . The Inchi Code is provided in the source .Physical And Chemical Properties Analysis

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a melting point of 169-171°C .Scientific Research Applications

Synthesis and Biological Activity

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has been used in the synthesis of various heterocyclic compounds with potential biological activities. For instance, its derivatives were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982), (Abignente et al., 1984). Similarly, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives showed significant anti-hepatitis B virus (HBV) activity (Chen et al., 2011).

Development of Novel Heterocycles

The compound has been instrumental in creating new fused triazines and other heterocyclic systems with possible biological significance. This includes the conversion of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, leading to the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004). Additionally, new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized using ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylates (Bakhite et al., 2005).

Catalysis and Chemical Transformations

In terms of chemical transformations, the compound facilitated the palladium- and copper-catalyzed synthesis of novel 6-aminoimidazo[1,2-a]pyridine derivatives, highlighting its versatility in catalytic methods (Enguehard et al., 2003). Additionally, it has been used in the palladium-catalyzed Suzuki–Miyaura borylation reaction, contributing to the development of potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).

Modification of Biologically Active Compounds

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has also been used to modify biologically active compounds. For instance, it was involved in the modification of γ-carbolines with the 2-(2-trifluoromethylimidazo[1,2-a]pyridin-6-yl)ethyl fragment, studying the effects on neuronal NMDA receptors (Sokolov et al., 2013).

Mechanism of Action

Target of Action

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has been identified to target FtsZ , a protein in S. pneumoniae . FtsZ is a bacterial cytoskeletal protein involved in cell division, making it a promising target for antibacterial agents .

Mode of Action

It’s known that compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, like this one, can inhibit the polymerization of ftsz, thereby preventing bacterial cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell division process. By inhibiting FtsZ, the compound disrupts the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption prevents the bacteria from dividing and proliferating.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The primary result of the action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is the inhibition of bacterial cell division, leading to the cessation of bacterial growth . This makes it a potential candidate for the development of new antibacterial agents, particularly against S. pneumoniae .

Action Environment

The action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate can be influenced by environmental factors. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis.

properties

IUPAC Name |

ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWHXLCNUIXDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565533 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

158980-21-3 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

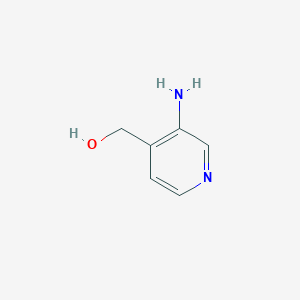

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)